molecular formula C9H11ClO2S B1302011 4-Isopropylbenzenesulfonyl chloride CAS No. 54997-90-9

4-Isopropylbenzenesulfonyl chloride

Cat. No. B1302011
CAS RN: 54997-90-9
M. Wt: 218.7 g/mol
InChI Key: CETRNHJIXGITKR-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonyl chloride is a chemical compound with the molecular formula C9H11ClO2S . It is synthesized from isopropylbenzene via chlorosulfonation . This compound may be used to synthesize chlorosulfonyl-functionalized ATRP (Atom transfer radical polymerization) initiator and 4-isopropylbenzenethiol .


Synthesis Analysis

The synthesis of 4-Isopropylbenzenesulfonyl chloride involves the chlorosulfonation of isopropylbenzene . This process involves the reaction of isopropylbenzene with chlorosulfonic acid, resulting in the formation of 4-Isopropylbenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Isopropylbenzenesulfonyl chloride consists of a benzene ring substituted with an isopropyl group and a sulfonyl chloride group . The molecular weight of this compound is 218.70 g/mol .


Chemical Reactions Analysis

4-Isopropylbenzenesulfonyl chloride can participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group . For instance, it can be used to synthesize chlorosulfonyl-functionalized ATRP initiators and 4-isopropylbenzenethiol .


Physical And Chemical Properties Analysis

4-Isopropylbenzenesulfonyl chloride is a clear yellow to orange liquid . It has a density of 1.22 g/mL at 25 °C and a boiling point of 142°C at 5mmHg . The refractive index of this compound is 1.539 .

Scientific Research Applications

1. Polymer Support Activation

4-Isopropylbenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride (fosyl chloride), is used for activating hydroxyl groups of polymeric carriers. This process aids in the covalent attachment of biological substances to solid supports like functionalized polystyrene microspheres or cellulose rods. Such activated supports can be used for therapeutic applications like bioselective separation of lymphocytes from blood or tumor cells from bone marrow (Chang et al., 1992).

2. Enhancement of Detection Responses in LC–MS

Derivatives of 4-Isopropylbenzenesulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, have been found useful in enhancing detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS) when combined with derivatization. This facilitates more accurate quantification of estrogens in biological fluids, important for medical diagnosis (Higashi et al., 2006).

3. Solid-Phase Synthesis

In solid-phase synthesis, compounds related to 4-Isopropylbenzenesulfonyl chloride, like polymer-supported benzenesulfonamides from 2/4-nitrobenzenesulfonyl chloride, are key intermediates. These compounds facilitate chemical transformations and synthesis of diverse scaffolds, highlighting their significance in chemical space mining (Fülöpová & Soural, 2015).

4. Synthesis of Key Intermediates

4-Isopropylbenzenesulfonyl chloride is instrumental in synthesizing key intermediates like in the case of coenzyme Q10 synthesis. This demonstrates its role in complex biochemical syntheses and potential for large-scale applications (Mu et al., 2011).

5. Hydrolysis Studies

Studies of compounds like 4-aminobenzenesulfonyl chloride, closely related to 4-Isopropylbenzenesulfonyl chloride, provide insights into hydrolysis reactions and mechanisms. This is crucial for understanding the behavior of these compounds in various chemical processes (Cevasco et al., 2011).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It is classified as having acute oral toxicity (Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) according to the 2012 OSHA Hazard Communication Standard . Contact with water liberates toxic gas .

properties

IUPAC Name

4-propan-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETRNHJIXGITKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370552
Record name 4-Isopropylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbenzenesulfonyl chloride

CAS RN

54997-90-9
Record name 4-Isopropylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propan-2-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 11.6 ml of isopropylbenzene in 100 ml of methylene chloride was added at 5° C. within 30 minutes to 18.3 ml of chlorosulfonic acid. The reaction mixture was stirred at 5° C. for 1 hour, poured on to 500 ml of ice-water and, after stirring for 5 minutes, treated with 100 g of ammonium chloride. After extraction with methylene chloride (1×800 ml, 1×500 ml) the organic phases were combined, dried with magnesium sulphate and the solvent was removed on a rotary evaporator. 12.3 g of 4-isopropyl-benzenesulfonyl chloride separated as a reddish oil, which was used without further purification.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RC Roemmele, H Rapoport - The Journal of Organic Chemistry, 1988 - ACS Publications
“A quantitative yield can be obtained in 5 h at 50 C. 6Theseyields have not been optimized. boxyl group is destined to undergo reaction with an or-ganometallic reagent. 1 Unfortunately, …
Number of citations: 181 pubs.acs.org
R Majdoub, T Antoun, B Le Droumaguet… - Reactive and Functional …, 2012 - Elsevier
Novel functionalized nanoporous polymeric materials could be derived from poly(D,L-lactide)-block-polystyrene (PLA-b-PS) diblock copolymers with a sulfonyl group at the junction …
Number of citations: 29 www.sciencedirect.com
AT King, L Matesic, ST Keaveney… - Molecular …, 2023 - ACS Publications
… Prepared according to general procedure using 4-isopropylbenzenesulfonyl chloride (6b) (500 mg, 2.29 mmol) and TBAF (4.58 mL, 4.58 mmol). Automated flash chromatography (silica…
Number of citations: 3 pubs.acs.org
D Casarini, C Coluccini, L Lunazzi… - The Journal of Organic …, 2006 - ACS Publications
… 4-Isopropylbenzenesulfonyl chloride. The chlorosulfonation of isopropylbenzene was … dropped, in 30 min, a solution of 4-isopropylbenzenesulfonyl chloride (20.0 g, 92 mmol, in 100 mL …
Number of citations: 13 pubs.acs.org
AEC Vidigal, MMM Rubinger, LF de Queiroz… - Inorganica Chimica …, 2019 - Elsevier
… Benzenesulfonamide, naphthalene-2-sulfonamide, methanesulfonamide, ethanesulfonyl chloride, butanesulfonyl chloride, octanesulfonyl chloride, 4-isopropylbenzenesulfonyl chloride…
Number of citations: 6 www.sciencedirect.com
H Morimoto, H Shimadzu, E Kushiyama… - Journal of medicinal …, 2001 - ACS Publications
Modifications to the ET A/B mixed type compounds 1 (Ro. 46-2005) and 2 (bosentan) were performed. Introduction of a pyrimidine group into 1 resulted in a dramatic increase in affinity …
Number of citations: 26 pubs.acs.org
D Shao, GN Zhang, W Niu, Z Li, M Zhu… - Chemistry & …, 2019 - Wiley Online Library
… Starting material: l-bromophenylalanine methyl ester (0.2 g, 0.78 mmol) and 4-isopropylbenzenesulfonyl chloride (0.204 g, 0.936 mmol) in CH 2 Cl 2 (50 ml), the target product was …
Number of citations: 2 onlinelibrary.wiley.com
S Lin, T Du, J Zhang, D Wu, H Tian… - Journal of medicinal …, 2022 - ACS Publications
… Compound 5 was prepared from 54a and 4-isopropylbenzenesulfonyl chloride according to method A. Pale yellow solid, 77% yield. Purity: 99.10%. …
Number of citations: 8 pubs.acs.org

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